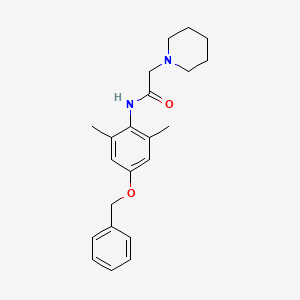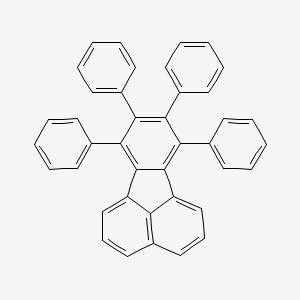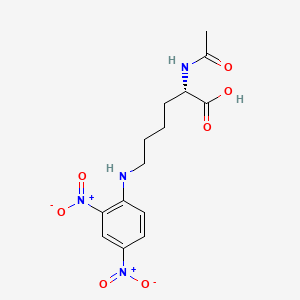![molecular formula C9H8 B14707829 Spiro[4.4]nona-1,3,6,8-tetraene CAS No. 14867-83-5](/img/structure/B14707829.png)
Spiro[4.4]nona-1,3,6,8-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[4.4]nona-1,3,6,8-tetraene: is an organic compound with the molecular formula C₉H₈ and a molecular weight of 116.1598 g/mol It is characterized by a unique spirocyclic structure, which consists of two nonane rings sharing a single carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.4]nona-1,3,6,8-tetraene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-hexadiene with a suitable catalyst to form the spirocyclic structure. The reaction conditions often include elevated temperatures and the presence of a Lewis acid catalyst to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient separation and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[4.4]nona-1,3,6,8-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated spirocyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated spirocyclic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Spiro[4.4]nona-1,3,6,8-tetraene is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in various chemical reactions .
Biology and Medicine
While specific biological and medicinal applications are not well-documented, spirocyclic compounds in general are of interest for their potential pharmacological properties. They may serve as scaffolds for the development of new drugs with unique modes of action.
Industry
In industry, this compound could be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure may also find applications in materials science, particularly in the development of novel polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of Spiro[4.4]nona-1,3,6,8-tetraene involves its interaction with various molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to specific biological effects. detailed studies on its mechanism of action are limited and require further research .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[4.5]deca-1,6,9-trien-8-one: Another spirocyclic compound with a similar structure but different functional groups.
Spiro[4.4]octa-1,3,6-triene: A related compound with one fewer carbon atom in the ring system.
Uniqueness
Spiro[4.4]nona-1,3,6,8-tetraene is unique due to its specific spirocyclic structure and the presence of four double bonds. This gives it distinct chemical properties and reactivity compared to other spirocyclic compounds .
Propiedades
Número CAS |
14867-83-5 |
|---|---|
Fórmula molecular |
C9H8 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
spiro[4.4]nona-1,3,6,8-tetraene |
InChI |
InChI=1S/C9H8/c1-2-6-9(5-1)7-3-4-8-9/h1-8H |
Clave InChI |
CLZMRBFGNUYTSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2(C=C1)C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylideneamino]-N,N-dimethylaniline;iodide](/img/structure/B14707752.png)
![5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707753.png)
![2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene](/img/structure/B14707760.png)
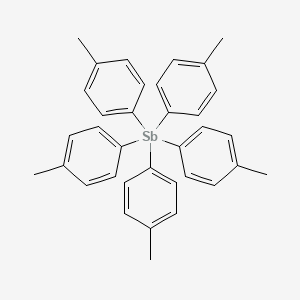
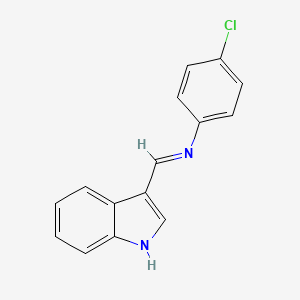
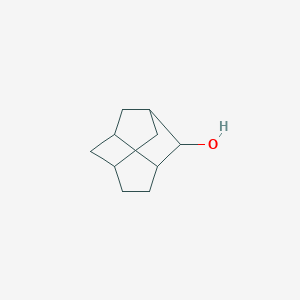
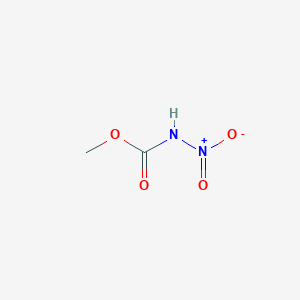
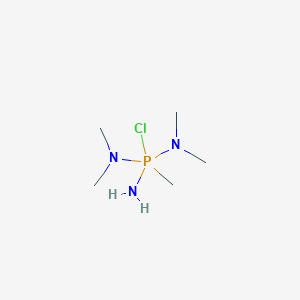
![2-([1,1'-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole](/img/structure/B14707796.png)
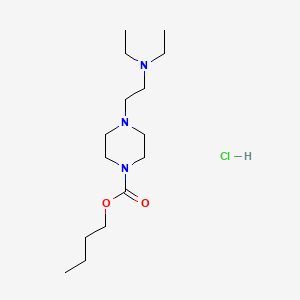
![Phenol, 2-[(dimethylamino)methyl]-6-methyl-](/img/structure/B14707809.png)
